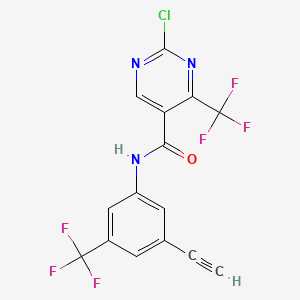

SP-alkyne

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H6ClF6N3O |

|---|---|

Molecular Weight |

393.67 g/mol |

IUPAC Name |

2-chloro-N-[3-ethynyl-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidine-5-carboxamide |

InChI |

InChI=1S/C15H6ClF6N3O/c1-2-7-3-8(14(17,18)19)5-9(4-7)24-12(26)10-6-23-13(16)25-11(10)15(20,21)22/h1,3-6H,(H,24,26) |

InChI Key |

OXPXLXMRVQUCKG-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC(=C1)NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Bond Angle and Geometry of sp-Hybridized Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkynes, hydrocarbons characterized by the presence of at least one carbon-carbon triple bond, are fundamental building blocks in organic chemistry and play a crucial role in the synthesis of a wide array of molecules, including pharmaceuticals and advanced materials. The unique reactivity and structural rigidity of the alkyne functional group are direct consequences of its underlying electronic structure, specifically the sp-hybridization of the carbon atoms involved in the triple bond. This guide provides a comprehensive technical overview of the bond angle and geometry of sp-hybridized alkynes, with a focus on the theoretical basis, quantitative structural parameters, and the experimental methodologies used for their determination.

The Theoretical Framework of Alkyne Geometry

The distinctive linear geometry of alkynes is a direct result of the sp-hybridization of the two carbon atoms forming the triple bond.[1] In this hybridization model, one 2s orbital and one 2p orbital on each carbon atom combine to form two equivalent sp hybrid orbitals. These sp orbitals are oriented linearly, with a bond angle of 180° between them, maximizing the distance between the electron pairs and thus minimizing electrostatic repulsion.[1][2]

Each carbon atom in the triple bond forms a sigma (σ) bond with the other carbon atom through the overlap of one of its sp hybrid orbitals. The second sp hybrid orbital on each carbon atom forms a σ-bond with another atom, typically hydrogen or another carbon atom. The remaining two unhybridized 2p orbitals on each carbon atom are oriented perpendicular to each other and to the axis of the sp hybrid orbitals. These p-orbitals overlap laterally to form two pi (π) bonds, completing the carbon-carbon triple bond.[1] This combination of one strong σ-bond and two weaker π-bonds results in a very strong and short carbon-carbon bond.[1] The linear arrangement of the two sp-hybridized carbons and the two atoms directly attached to them is a defining characteristic of alkynes.[2]

Quantitative Structural Data

The precise bond lengths and angles of alkynes can be determined experimentally. The following table summarizes key quantitative data for ethyne (acetylene), the simplest alkyne, and provides a comparison with alkanes and alkenes to highlight the unique structural features of the triple bond.

| Molecule | Hybridization | C-C Bond Length (pm) | C-H Bond Length (pm) | Bond Angle | Geometry |

| Ethane | sp³ | 154 | 109 | ~109.5° | Tetrahedral |

| Ethene | sp² | 133 | 108 | ~120° | Trigonal Planar |

| Ethyne | sp | 120 [1] | 106 | 180° [1][2][3] | Linear [1][2][3] |

Experimental Protocols for Determining Alkyne Geometry

The determination of precise bond angles and lengths in molecules relies on sophisticated experimental techniques. The primary methods for elucidating the geometry of alkynes in the gas phase and solid state are X-ray crystallography, gas-phase electron diffraction, and microwave spectroscopy.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules in the solid state.[4] It relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal.

Methodology:

-

Crystal Growth: A high-quality single crystal of the alkyne-containing compound is grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Crystal Mounting: The crystal is mounted on a goniometer head, which allows for its precise orientation in the X-ray beam.

-

X-ray Diffraction: The mounted crystal is irradiated with a monochromatic beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, and due to the regular, repeating arrangement of the atoms, the scattered waves interfere with each other, producing a diffraction pattern of discrete spots.

-

Data Collection: The diffraction pattern is recorded by a detector, such as a charge-coupled device (CCD) or a CMOS detector, as the crystal is rotated. This allows for the collection of a complete set of diffraction data from all possible orientations of the crystal.

-

Data Processing and Structure Solution: The intensities and positions of the diffraction spots are measured and used to calculate an electron density map of the molecule. This is typically done using computational methods, such as Fourier transforms.[5]

-

Structure Refinement: An atomic model is built into the electron density map, and the positions and thermal parameters of the atoms are refined to best fit the experimental diffraction data. From the final refined structure, precise bond lengths and angles can be determined.[5]

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a primary technique for determining the molecular structure of volatile compounds in the gaseous state, free from intermolecular interactions that are present in the solid state.[6]

Methodology:

-

Sample Introduction: A gaseous sample of the alkyne is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.[6]

-

Electron Beam Generation and Interaction: A high-energy beam of electrons (typically 40-60 keV) is generated from an electron gun and directed to intersect the molecular beam at a right angle.[6] The electrons are scattered by the electrostatic potential of the atoms in the alkyne molecules.

-

Scattering Pattern Detection: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD detector).[6] The intensity of the scattered electrons varies as a function of the scattering angle.

-

Data Analysis: The radial distribution of the scattering intensity is analyzed. The total scattering intensity is a combination of atomic scattering and molecular scattering. The molecular scattering component, which contains information about the internuclear distances, is extracted.

-

Structure Refinement: A theoretical model of the molecular geometry is used to calculate a theoretical scattering curve. This theoretical curve is then fitted to the experimental data by refining the molecular parameters (bond lengths and angles) until the best agreement is achieved.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of polar molecules in the gas phase. From the analysis of the rotational spectrum, highly accurate molecular geometries can be determined.

Methodology:

-

Sample Introduction: The gaseous alkyne sample is introduced into a sample cell at low pressure.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.

-

Absorption Detection: When the frequency of the microwaves matches the energy difference between two rotational energy levels of the molecule, the molecule absorbs the radiation, and a transition to a higher rotational state occurs. This absorption is detected by a sensitive detector.

-

Spectral Analysis: The frequencies of the rotational transitions are measured with very high precision. These frequencies are related to the principal moments of inertia of the molecule.

-

Isotopic Substitution: To determine the complete molecular structure, the rotational spectra of different isotopically substituted versions of the alkyne are often measured. Each isotopic substitution changes the moments of inertia in a predictable way.

-

Structure Determination: By analyzing the moments of inertia of the parent molecule and its isotopologues, a set of simultaneous equations can be solved to yield highly precise values for the bond lengths and bond angles.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the fundamental principles of sp-hybridization in alkynes and the resulting molecular geometry.

Conclusion

The sp-hybridization of the carbon atoms in an alkyne's triple bond is the determining factor for its characteristic linear geometry and 180° bond angle. This unique structural feature imparts alkynes with distinct physical and chemical properties that are leveraged in a multitude of applications, from organic synthesis to materials science and drug discovery. The precise determination of alkyne bond angles and lengths is achieved through advanced experimental techniques such as X-ray crystallography, gas-phase electron diffraction, and microwave spectroscopy, each providing invaluable insights into the molecular architecture. A thorough understanding of the geometry of sp-hybridized alkynes is, therefore, essential for professionals in the chemical and pharmaceutical sciences.

References

Synthesis of Terminal vs. Internal Alkynes: A Technical Guide for Drug Development Professionals

Introduction

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are fundamental building blocks in organic synthesis and play a pivotal role in the development of novel therapeutics. Their unique linear geometry and electron-rich triple bond allow for a diverse range of chemical transformations, making them valuable synthons in the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). The distinction between terminal and internal alkynes is crucial, as the presence or absence of a terminal C-H bond dictates their reactivity and synthetic utility. This technical guide provides an in-depth overview of the core methodologies for the synthesis of both terminal and internal sp-alkynes, with a focus on practical applications for researchers, scientists, and drug development professionals.

I. Synthesis of Terminal Alkynes

Terminal alkynes are characterized by a hydrogen atom attached to at least one of the sp-hybridized carbon atoms (R-C≡C-H). This acidic proton is a key feature, enabling a variety of synthetic transformations.

A. From Aldehydes: One-Carbon Homologation

A common and powerful strategy for the synthesis of terminal alkynes involves the one-carbon homologation of aldehydes. Two primary methods dominate this approach: the Corey-Fuchs reaction and the Ohira-Bestmann modification of the Seyferth-Gilbert homologation.

The Corey-Fuchs reaction transforms an aldehyde into a terminal alkyne in a two-step sequence.[1][2] The first step involves the reaction of the aldehyde with a phosphonium ylide generated from triphenylphosphine and carbon tetrabromide to yield a 1,1-dibromoalkene.[3][4][5] Subsequent treatment with a strong base, typically n-butyllithium, effects a Fritsch-Buttenberg-Wiechell rearrangement to furnish the terminal alkyne.[4]

Experimental Protocol: Corey-Fuchs Reaction [6]

-

Step 1: Synthesis of the 1,1-Dibromoalkene

-

To a solution of triphenylphosphine (3.0 eq) in dry dichloromethane (DCM) cooled to 0 °C under an argon atmosphere, add carbon tetrabromide (1.5 eq).

-

Stir the resulting mixture at 0 °C for 15 minutes.

-

Add the aldehyde (1.0 eq) in dry DCM to the solution.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Triturate the mixture with cold hexanes and filter to remove excess triphenylphosphine oxide.

-

Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the dibromoolefin.

-

-

Step 2: Conversion to the Terminal Alkyne

-

Dissolve the 1,1-dibromoalkene (1.0 eq) in dry tetrahydrofuran (THF) under an argon atmosphere and cool the solution to -78 °C.

-

Add n-butyllithium (2.0 eq, typically 2.5 M in hexanes) dropwise.

-

Stir the solution for 1 hour at -78 °C, then allow it to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

-

Quantitative Data: Corey-Fuchs Reaction

| Aldehyde Substrate | Dibromoalkene Yield (%) | Terminal Alkyne Yield (%) | Reference |

| Benzaldehyde | 82 | 95 | [6] |

| 4-Chlorobenzaldehyde | 91 | 92 | [2] |

| Cyclohexanecarboxaldehyde | 85 | 88 | [4] |

| (R)-2,3-O-isopropylideneglyceraldehyde | 89 | 91 | [2] |

B. The Ohira-Bestmann Reaction

The Ohira-Bestmann reaction provides a milder, one-pot alternative to the Corey-Fuchs reaction for the conversion of aldehydes to terminal alkynes.[7] It utilizes the Ohira-Bestmann reagent, dimethyl (1-diazo-2-oxopropyl)phosphonate, in the presence of a base like potassium carbonate in methanol.[8][9] This method is particularly advantageous for substrates that are sensitive to the strongly basic conditions of the Corey-Fuchs reaction.[7]

Experimental Protocol: Ohira-Bestmann Reaction [10]

-

To a solution of the aldehyde (1.0 eq) and potassium carbonate (2.0 eq) in methanol at room temperature under an argon atmosphere, add a solution of the Ohira-Bestmann reagent (1.2 eq) in acetonitrile.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and wash with a 5% aqueous sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

Quantitative Data: Ohira-Bestmann Reaction

| Aldehyde Substrate | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | 95 | [10] |

| 2-Thiophenecarboxaldehyde | 92 | [11] |

| Dodecanal | 85 | [8] |

| Boc-L-prolinal | 76 | [9] |

C. Dehydrohalogenation of Dihalides

Terminal alkynes can also be synthesized via the double dehydrohalogenation of vicinal or geminal dihalides using a strong base.[12][13][14] Sodium amide (NaNH₂) in liquid ammonia is a common reagent system for this transformation, as it is a strong enough base to effect the second elimination from the intermediate vinyl halide.[15][16] An aqueous workup is necessary to protonate the resulting acetylide anion.[15]

Experimental Protocol: Dehydrohalogenation of a Vicinal Dihalide [13]

-

In a flask equipped with a dry ice condenser, add liquid ammonia and a catalytic amount of iron(III) nitrate.

-

Slowly add sodium metal in small pieces until a persistent blue color is observed, then add the remaining sodium.

-

Allow the mixture to stir until the blue color disappears, indicating the formation of sodium amide.

-

Add the vicinal dihalide (1.0 eq) dropwise to the sodium amide solution.

-

Stir the reaction mixture for several hours.

-

Quench the reaction by the slow addition of ammonium chloride, followed by the careful addition of water.

-

Allow the ammonia to evaporate, then extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or chromatography.

Quantitative Data: Dehydrohalogenation of Dihalides

| Dihalide Substrate | Base/Solvent | Yield (%) | Reference |

| 1,2-Dibromooctane | NaNH₂/NH₃ | 78 | [13] |

| 1,1-Dibromoheptane | NaNH₂/NH₃ | 75 | [12] |

| meso-Stilbene dibromide | KOH/EtOH, heat | 92 (Diphenylacetylene) | [14] |

II. Synthesis of Internal Alkynes

Internal alkynes (R-C≡C-R') lack an acidic proton and are typically synthesized by creating one or both of the carbon-carbon bonds to the sp-hybridized carbons.

A. Alkylation of Terminal Alkynes

One of the most versatile methods for the synthesis of internal alkynes is the alkylation of a terminal alkyne. This SN2 reaction involves the deprotonation of a terminal alkyne to form a potent acetylide nucleophile, which then displaces a halide from a primary alkyl halide.[17][18][19]

Experimental Protocol: Alkylation of a Terminal Alkyne [17]

-

Deprotonate the terminal alkyne (1.0 eq) with a strong base such as sodium amide in liquid ammonia or n-butyllithium in THF at low temperature (-78 °C to 0 °C).

-

Add the primary alkyl halide (1.0-1.2 eq) to the resulting acetylide solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography or distillation.

Quantitative Data: Alkylation of Terminal Alkynes

| Terminal Alkyne | Alkyl Halide | Base/Solvent | Yield (%) | Reference |

| Phenylacetylene | 1-Iodobutane | n-BuLi/THF | 91 | [20] |

| 1-Hexyne | 1-Bromopropane | NaNH₂/NH₃ | 85 | [17] |

| Ethynyltrimethylsilane | Benzyl bromide | n-BuLi/THF | 93 | [21] |

B. Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond, coupling a terminal alkyne with an aryl or vinyl halide.[3][22] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1][23]

Experimental Protocol: Sonogashira Coupling [23]

-

To a solution of the aryl or vinyl halide (1.0 eq) and the terminal alkyne (1.1-1.5 eq) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Add an amine base (e.g., triethylamine or diisopropylamine, 2-10 eq).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

-

Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.

-

Wash the filtrate with water or a saturated aqueous solution of ammonium chloride.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel chromatography.

Quantitative Data: Sonogashira Coupling

| Aryl/Vinyl Halide | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Yield (%) | Reference |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | 5 | Et₃N | THF | 95 | [22] |

| 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (1) | 2 | Et₃N | - | 90 | [1] |

| 1-Bromonaphthalene | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | DIPA | DMF | 88 | [23] |

| (E)-1-Iodo-1-octene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | 91 | [3] |

III. Visualized Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the core mechanisms of the synthetic methods discussed.

Caption: The Corey-Fuchs reaction mechanism.

Caption: The Ohira-Bestmann reaction mechanism.

Caption: Double dehydrohalogenation of a vicinal dihalide.

References

- 1. scribd.com [scribd.com]

- 2. synarchive.com [synarchive.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Corey-Fuchs Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 7. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 8. In Situ Generation of the Ohira-Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]

- 11. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]

- 12. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]

- 13. Video: Preparation of Alkynes: Dehydrohalogenation [app.jove.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Alkyl Halides to Alkynes - Chemistry Steps [chemistrysteps.com]

- 16. fiveable.me [fiveable.me]

- 17. app.jove.com [app.jove.com]

- 18. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]

- 21. m.youtube.com [m.youtube.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Sonogashira Coupling | NROChemistry [nrochemistry.com]

A Technical Guide to the Discovery of sp-Alkyne Containing Natural Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural products containing an sp-alkyne functional group represent a structurally diverse and biologically significant class of molecules. Found in a wide array of organisms including plants, fungi, bacteria, and marine life, these compounds exhibit potent activities, such as anticancer, antibiotic, and anti-HIV properties.[1][2] However, their discovery has historically been hampered by the inherent instability of polyynes and their often low abundance in complex natural extracts.[1][3] This guide provides an in-depth overview of modern strategies for the discovery, identification, and characterization of this compound natural products. We detail advanced experimental workflows, including bioorthogonal click chemistry for selective tagging, sensitive analytical methods for detection, and genome mining for pathway-driven discovery. This document serves as a technical resource, offering structured data, detailed protocols, and visual workflows to aid researchers in this exciting field of drug discovery.

Introduction to this compound Natural Products

The alkyne functional group, with its carbon-carbon triple bond, is a valuable moiety in medicinal chemistry and chemical biology.[2] Natural products featuring this group are widely distributed, having been isolated from terrestrial and marine bacteria, fungi, plants, and insects.[1][2] The first acetylenic natural product, dehydromatricaria ester, was isolated as early as 1826 from Artemisia sp.[1] These compounds display a remarkable range of biological activities. For instance, falcarinol from wild carrot exhibits anticancer activity, while lentinamycin, produced by the shiitake mushroom, has antibiotic properties.[1] Despite their prevalence and therapeutic potential, polyacetylenes (polyynes)—a major subclass—are often underrepresented in natural product databases because their conjugated alkyne systems can be prone to decomposition during purification.[1][3] This challenge has spurred the development of innovative discovery workflows designed to stabilize and selectively identify these labile molecules directly within crude extracts.

Modern Strategies for Discovery and Identification

The contemporary approach to discovering alkyne-containing natural products integrates chemical tagging, sensitive analytical techniques, and bioinformatics. This multi-pronged strategy overcomes the traditional challenges of instability and low concentration.

Chemical Tagging via Azide-Alkyne Cycloaddition (AAC)

A cornerstone of modern alkyne discovery is the use of bioorthogonal "click chemistry," specifically the azide-alkyne cycloaddition (AAC), to tag the alkyne moiety.[2][4] This reaction forms a stable triazole ring, facilitating subsequent detection and isolation.[1][5]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is specific for terminal alkynes . It is widely used to stabilize polyynes and append a reporter tag (e.g., a fluorescent dye or a mass tag) for sensitive detection.[1][4][5] The main advantage of CuAAC is its high efficiency and low incidence of by-products.[1][3]

-

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): A significant advancement, RuAAC enables the tagging of both terminal and internal alkynes .[1][6] This expands the scope of discoverable compounds significantly. While it is a powerful tool, RuAAC reactions can sometimes produce more by-products, which may need to be accounted for during data analysis.[1][3]

Analytical Detection and Genome Mining

Once tagged, the derivatized natural products are analyzed using high-resolution analytical methods.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for detecting tagged alkynes in complex mixtures.[1] By using an azide reagent containing a specific mass handle, such as a p-bromobenzyl group, the resulting triazole product will exhibit a unique fragmentation pattern (e.g., yielding a brominated tropylium ion), allowing for its untargeted identification in an LC-MS/MS dataset.[1][3]

-

Genome Mining: This bioinformatic approach involves searching bacterial or fungal genomes for biosynthetic gene clusters (BGCs) predicted to produce acetylenic compounds.[1] The discovery of protegenins A and C from Pseudomonas protegens Pf-5 was guided by a combination of genome mining and RuAAC reactions.[1][6] This strategy allows for a targeted search for novel compounds from promising microbial strains.

Figure 1. General workflow for the discovery of alkyne-containing natural products.

Biosynthesis of Alkyne-Containing Natural Products

Understanding the biosynthesis of alkynes is crucial for genome mining efforts and for engineering novel compounds. The triple bond is typically installed by specialized desaturase or acetylenase enzymes.

-

Fatty Acid and Polyketide Pathways: Many acetylenic natural products originate from fatty acid or polyketide biosynthetic pathways.[2] The biosynthesis of jamaicamide B, for example, involves a terminal alkyne biosynthetic machinery (JamABC) that acts on a fatty acyl chain tethered to an acyl carrier protein (ACP).[7]

-

Key Biosynthetic Enzymes: The JamABC enzyme cassette from cyanobacteria is a well-characterized system for forming terminal alkynes.[2] Homologous systems, such as TtuABC from Teredinibacter turnerae, perform a similar function on medium-chain fatty acids.[2] These enzymes are key targets for genome mining searches.

-

Amino Acid-Derived Alkynes: Not all alkynes are derived from fatty acids. A unique pathway in Streptomyces cattleya produces the terminal alkyne-containing amino acid, β-ethynylserine, demonstrating an alternative biosynthetic route independent of canonical fatty acid desaturases.[2]

Figure 2. Simplified pathway for terminal alkyne formation by the JamABC system.

Quantitative Data and Technique Comparison

The following tables summarize representative bioactive alkyne natural products and compare the key chemical tagging techniques used in their discovery.

Table 1: Representative Bioactive this compound Natural Products

| Compound Name | Source Organism | Class | Biological Activity | Citation(s) |

| Lentinamycin | Lentinula edodes (Shiitake) | Polyacetylene | Antibiotic | [1] |

| Falcarinol | Daucus carota (Wild Carrot) | Polyacetylene | Anticancer | [1] |

| Jamaicamide B | Moorea producens (Cyanobacterium) | Lipopeptide | Sodium Channel Blocker | [1] |

| Caryoynencin A | Caryospora sp. | Polyacetylene | Antimicrobial | [1][5] |

| Fischerellin A | Fischerella muscicola | Lipopeptide | Algicide, Herbicide | [1][6] |

| Protegenins A & C | Pseudomonas protegens | Polyacetylene | Antifungal | [1][6] |

| Veraguamides | Okeania sp. (Cyanobacterium) | Depsipeptide | σ2R/TMEM97 Ligand | [8] |

Table 2: Comparison of Alkyne Discovery Techniques

| Technique | Alkyne Type Detected | Key Reagents | Advantages | Limitations | Citation(s) |

| CuAAC | Terminal Only | Copper(I) catalyst, Azide probe | High efficiency, Low by-products, Stabilizes terminal polyynes | Does not detect internal alkynes | [1][3] |

| RuAAC | Terminal & Internal | Ruthenium catalyst, Azide probe | Broader scope (detects internal alkynes) | Can produce more by-products requiring data filtering | [1][3][6] |

| CIL-MALDI-MS | Terminal Only | Isotope-labeled azide probe | Enables quantification, High sensitivity | Primarily for terminal alkynes, Requires specialized probes | [5] |

| Genome Mining | N/A (Predictive) | N/A | Targets novel BGCs, Hypothesis-driven | Requires culturable organism or sequence data, Prediction is not proof | [1][2] |

Key Experimental Protocols

The following protocols provide a generalized framework for the key experimental workflows described. Researchers should optimize conditions based on their specific extracts and analytical instrumentation.

Protocol 5.1: General Protocol for CuAAC Labeling of Terminal Alkynes

-

Extract Preparation: Dissolve the dried crude natural product extract in a suitable solvent (e.g., a mixture of DMSO and water or methanol).

-

Reagent Preparation: Prepare stock solutions of the azide probe (e.g., benzyl azide or a fluorescent azide), copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.

-

Reaction Setup: To the extract solution, add the azide probe (1.5-2 equivalents).

-

Initiation: Add sodium ascorbate followed by CuSO₄ to initiate the reaction. The final concentration of copper is typically in the low millimolar range.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours with gentle agitation.

-

Quenching & Analysis: Quench the reaction if necessary (e.g., by adding EDTA). The resulting mixture can be directly analyzed by LC-MS/MS or subjected to further cleanup.

Protocol 5.2: General Protocol for RuAAC Labeling of Alkynes

-

Extract Preparation: As in Protocol 5.1, dissolve the crude extract in an appropriate solvent system.

-

Reagent Preparation: Prepare stock solutions of the azide probe and a ruthenium catalyst, such as Cp*RuCl(PPh₃)₂.

-

Reaction Setup: Combine the extract solution, azide probe, and ruthenium catalyst in a reaction vial.

-

Incubation: Heat the reaction mixture, typically between 60-80 °C, for 4-16 hours. Monitor reaction progress by LC-MS if possible.

-

Analysis: After cooling, the reaction mixture can be centrifuged to remove catalyst residues and the supernatant analyzed directly by LC-MS/MS. An exclusion list may be needed in the MS method to avoid analyzing known by-products.[1]

Protocol 5.3: Workflow for LC-MS/MS Identification of Tagged Alkynes

-

Chromatography: Separate the reaction mixture using reverse-phase HPLC with a gradient of water and acetonitrile/methanol (both typically containing 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

-

MS1 Scan: Perform a full MS1 scan to detect the parent ions of the triazole-tagged compounds.

-

MS2 Fragmentation: Trigger MS2 scans on the most abundant ions from the MS1 scan.

-

Data Analysis: Search the MS2 data for the specific signature fragment ion corresponding to the azide probe used (e.g., the brominated tropylium ion for a p-bromobenzyl azide tag). The presence of this fragment confirms the ion as a derivatized alkyne.[1][3]

Protocol 5.4: General Isolation Strategy for Alkyne Natural Products

-

Guided Fractionation: Perform initial fractionation of the crude extract using techniques like solid-phase extraction (SPE) or column chromatography.[9]

-

Activity Screening: Screen each fraction using the chosen AAC labeling reaction and LC-MS analysis to identify the fractions containing the target alkyne(s).[9]

-

Purification: Subject the active fractions to repeated rounds of semi-preparative or preparative HPLC until the target compound is isolated in pure form.[5][9]

-

Structure Elucidation: Determine the final structure of the isolated compound using 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

The discovery of this compound containing natural products has been revolutionized by the application of modern chemical and analytical tools. The strategic use of azide-alkyne cycloaddition reactions (both CuAAC and RuAAC) coupled with sensitive LC-MS/MS analysis provides a powerful workflow for identifying these valuable compounds, even when they are unstable or present at very low concentrations.[1] When combined with genome mining, these approaches enable a targeted and efficient discovery pipeline.

Future efforts will likely focus on refining these methods, developing new bioorthogonal reactions, and further integrating bioinformatics to predict novel acetylenic scaffolds. Furthermore, understanding and engineering the biosynthetic machinery, such as the JamABC cassette, opens the door to the de novo biosynthesis of alkyne-tagged products, which can serve as powerful probes in chemical biology and drug discovery.[2][7] These advancements will continue to expand our access to the rich chemical diversity of alkyne-containing natural products and unlock their full therapeutic potential.

References

- 1. Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Untargeted Identification of Alkyne-Containing Natural Products Using Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Engineered Biosynthesis of Alkyne-tagged Polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Unlocking the Potential of sp-Alkynes: A Theoretical and Computational Guide for Researchers and Drug Developers

An in-depth exploration of the theoretical underpinnings and computational methodologies driving the application of sp-hybridized alkynes in modern science, from materials to medicine.

The unique linear geometry and high electron density of the carbon-carbon triple bond in sp-alkynes bestow upon them a rich and versatile reactivity, making them invaluable building blocks in fields ranging from medicinal chemistry to materials science.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study and exploit the properties of these fascinating molecules. Aimed at researchers, scientists, and drug development professionals, this document delves into the electronic structure, reactivity, and spectroscopic signatures of sp-alkynes, supported by quantitative data, detailed methodologies, and visual representations of key concepts.

The Electronic Landscape and Structural Dynamics of sp-Alkynes

The defining feature of an alkyne is the carbon-carbon triple bond, which consists of one strong sigma (σ) bond and two weaker pi (π) bonds.[3] This arrangement results from the sp hybridization of the two carbon atoms, where one s and one p orbital combine to form two sp hybrid orbitals oriented 180° apart, giving alkynes their characteristic linear geometry.[3][4][5] The remaining two p orbitals on each carbon atom overlap to form the two π bonds, creating a region of high electron density above and below the internuclear axis.[3]

This unique electronic structure has profound implications for the physical and chemical properties of alkynes. The high s-character (50%) of the sp hybrid orbitals leads to shorter and stronger bonds compared to their sp2 and sp3 counterparts.[3][5] Consequently, the C-H bonds in terminal alkynes are more acidic than those in alkenes and alkanes.[4]

Recent computational studies have challenged the traditional view of n-alk-1-ynes as completely flat molecules, revealing the existence of two nearly isoenergetic conformers: a planar and a skewed arrangement at the alkyne connection point.[6] These conformers are separated by a rotational energy barrier of approximately 150 meV, making them kinetically persistent at room temperature.[6] This discovery, validated by high-level computational methods, highlights the conformational complexity of these seemingly simple molecules.[6]

Table 1: Comparative Bond Properties of Hydrocarbons

| Property | Alkane (Ethane) | Alkene (Ethene) | Alkyne (Ethyne) | Source(s) |

| C-C Bond Length (pm) | 153 | 134 | 120 | [3] |

| C-H Bond Length (Å) | 1.09 | - | - | [7] |

| C-C Bond Dissociation Energy (kcal/mol) | - | - | 231 | [3] |

| C-H Bond Dissociation Energy (kJ/mol) | 420 | 444 | 552 | [7] |

| Hybridization | sp³ | sp² | sp | [3] |

| Bond Angle (°) | ~109.5 | ~120 | 180 | [3] |

Computational Methodologies for Studying sp-Alkynes

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for investigating the electronic structure, reactivity, and spectroscopic properties of sp-alkynes.[1][8][9] Various functionals, such as B3LYP, M06-2X, and PBE0, are commonly employed in conjunction with appropriate basis sets (e.g., 6-311++G(d,p), def2-TZVP) to achieve a balance between computational cost and accuracy.[2][10]

Protocol for DFT Calculation of a [3+2] Cycloaddition Reaction Barrier

This protocol outlines a general workflow for calculating the activation energy of a [3+2] cycloaddition reaction between an azide and a strained cyclooctyne using DFT.

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

-

Initial Geometries: Build the initial 3D structures of the reactants (azide and cyclooctyne) using a molecular editor.

-

Reactant and Product Optimization:

-

Perform geometry optimizations and frequency calculations for the individual reactants and the expected triazole product.

-

Method: M06-2X functional with the 6-311++G(d) basis set is a suitable starting point.[10]

-

Solvation: Include a solvent model (e.g., SMD or PCM with water or a relevant organic solvent) to simulate physiological or experimental conditions.[2]

-

Confirm that the optimized structures correspond to energy minima by ensuring the absence of imaginary frequencies.

-

-

Transition State (TS) Search:

-

Use a transition state search algorithm (e.g., QST2, QST3, or Berny optimization with the opt=ts keyword in Gaussian) to locate the transition state structure connecting the reactants and the product.

-

The initial guess for the TS can be generated by superimposing the reactant molecules in a plausible reactive orientation.

-

-

Transition State Verification:

-

Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

-

Visualize the imaginary frequency to confirm that it represents the desired bond-forming/breaking process.

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

Perform an IRC calculation starting from the verified TS to confirm that it connects the reactant and product minima.

-

-

Energy Calculation:

-

Calculate the electronic energies of the optimized reactants, transition state, and product.

-

The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants. The reaction energy (ΔGr) is the difference in Gibbs free energy between the products and the reactants.[10]

-

Reactivity of sp-Alkynes: A Computational Perspective

The electron-rich nature of the triple bond makes alkynes highly susceptible to a variety of chemical transformations, including cycloadditions, functionalization, and metal-catalyzed reactions.[2][11] Computational studies have been instrumental in elucidating the mechanisms and predicting the outcomes of these reactions.

Cycloaddition Reactions

[3+2] cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), are cornerstone reactions in click chemistry with widespread applications in bioconjugation and materials science.[6] DFT calculations have been extensively used to study the reaction barriers and regioselectivity of these reactions. For instance, computational studies have shown that the high reactivity of strained cyclic alkynes, such as cyclooctyne, in SPAAC reactions is due to the significant ring strain, which lowers the activation energy of the cycloaddition.[6][10]

Table 2: Calculated Activation Free Energies (ΔG‡) for Azide-Alkyne Cycloadditions

| Alkyne | Reaction Type | ΔG‡ (kcal/mol) | Computational Method | Source |

| 2-Butyne | Uncatalyzed | 22.0 | M06-2X/6-311++G(d)//M06-2X/6-31+G(d) | [10] |

| Cycloheptyne | Uncatalyzed | 5.5 | M06-2X/6-311++G(d)//M06-2X/6-31+G(d) | [10] |

| Cyclooctyne | Uncatalyzed | 16.5 | M06-2X/6-311++G(d)//M06-2X/6-31+G(d) | [10] |

The following diagram illustrates the general workflow for a computational study of a cycloaddition reaction.

Caption: Computational workflow for studying a cycloaddition reaction.

C(sp)-H Functionalization

The acidity of the terminal C-H bond in alkynes allows for a variety of functionalization reactions.[12] DFT calculations have been employed to investigate the mechanisms of these reactions, including metal-catalyzed cross-coupling and addition reactions.[12] These studies provide insights into the role of the catalyst, the nature of the transition states, and the factors controlling selectivity.

sp-Alkynes in Drug Discovery and Development

The unique properties of the alkyne functional group have made it a valuable moiety in medicinal chemistry.[13] The introduction of an alkyne can modulate the pharmacological properties of a molecule, including its binding affinity, metabolic stability, and pharmacokinetic profile.

Computational Drug Design Workflow

Computational methods play a crucial role in modern drug discovery, from target identification to lead optimization.[14][15] The following diagram illustrates a general workflow for the in silico design of alkyne-based inhibitors.

Caption: In silico drug design workflow for alkyne-based inhibitors.

In Silico Screening of Alkyne-Containing Libraries

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target.[16][17] For alkyne-containing libraries, docking programs can predict the binding modes and affinities of these molecules within the active site of a target protein.[17] This approach allows for the rapid and cost-effective identification of promising hit compounds for further experimental investigation.

Biosynthesis and Signaling Pathways of Alkyne-Containing Molecules

Nature has evolved enzymatic machinery to produce a variety of alkyne-containing natural products with diverse biological activities.[4][18] The biosynthesis of these molecules often involves unique enzymatic transformations, such as the desaturation of fatty acids to introduce the triple bond.[4]

The terminal alkyne moiety is a powerful tool for chemical biology, enabling the study of biological processes through "click" chemistry.[19][20] For example, alkyne-tagged biomolecules can be used to visualize and track their localization and interactions within living cells.

The following diagram depicts a simplified representation of a biosynthetic pathway leading to a terminal alkyne-containing amino acid and its subsequent use in a bioorthogonal labeling reaction.

References

- 1. DFT calculations bring insight to internal alkyne-to-vinylidene transformations at rhodium PNP- and PONOP-pincer complexes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08764E [pubs.rsc.org]

- 2. arxiv.org [arxiv.org]

- 3. All About Electronic Structure of Alkynes [unacademy.com]

- 4. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Introduction to Alkynes - Chemistry Steps [chemistrysteps.com]

- 6. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. DFT calculations bring insight to internal alkyne-to-vinylidene transformations at rhodium PNP- and PONOP-pincer complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. The stereo-divergent functionalization of alkynes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. In Silico Screening of Compound Libraries Using a Consensus of Orthogonal Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of a pathway for terminal-alkyne amino acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Buttoned up biomolecules: A click reaction for living systems - Advanced Science News [advancedsciencenews.com]

The Indispensable Role of sp-Alkynes in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique linear geometry and high electron density of the carbon-carbon triple bond in sp-alkynes make them exceptionally versatile and powerful building blocks in organic synthesis. Their reactivity allows for the construction of complex molecular architectures, a feature extensively exploited in the fields of medicinal chemistry, natural product synthesis, and materials science. This technical guide provides an in-depth exploration of the pivotal role of terminal (sp-hybridized) alkynes as starting materials, detailing key transformations, experimental protocols, and their applications in the development of novel therapeutics.

Core Reactivity and Applications

Terminal alkynes are characterized by a weakly acidic terminal proton (pKa ≈ 25), which can be readily removed by a strong base to form a potent acetylide nucleophile.[1][2] This fundamental reactivity, coupled with the ability of the triple bond to undergo a variety of addition and cycloaddition reactions, positions sp-alkynes as foundational starting materials for a diverse array of synthetic transformations.[3][4][5] Their utility is particularly prominent in the synthesis of pharmaceuticals and other bioactive molecules, where the introduction of the rigid alkyne motif or its subsequent conversion to other functional groups is a key strategic element.[6][][8][9]

Key Synthetic Transformations Involving sp-Alkynes

The synthetic utility of sp-alkynes is best illustrated through several classes of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, and terminal alkynes are privileged coupling partners in many of these transformations.

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction, co-catalyzed by palladium and copper complexes, is widely used in the synthesis of conjugated enynes and aryl alkynes.[12][13]

Experimental Protocol: A Click-Reagent Version of Sonogashira Coupling [14]

To a solution of aryl halide in a 1:1 mixture of DMF and Et3N under a nitrogen atmosphere, Pd(PPh3)4 is added, followed by the terminal alkyne. After stirring for 5 minutes, a solution of sodium ascorbate (6 mol %) in DMF is added, followed by a solution of CuSO4 (1 mol %) in DMF. The reaction mixture is then stirred for 4 hours at 80 °C. Upon completion, the reaction is extracted with ethyl acetate, washed with ammonium chloride and brine, and dried over anhydrous Na2SO4.

The Cadiot-Chodkiewicz coupling enables the synthesis of unsymmetrical 1,3-diynes through the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base.[15][16][17] This reaction is particularly valuable for constructing polyyne natural products.[18][19]

Experimental Protocol: Cadiot-Chodkiewicz Coupling [15]

The coupling reaction is typically carried out in methanol with piperidine as the base. The terminal alkyne is reacted with a haloalkyne in the presence of a catalytic amount of copper(I) bromide and hydroxylamine hydrochloride.

These related reactions facilitate the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[20][21][22] The Glaser coupling typically employs a copper(I) salt and an oxidant, while the Eglinton modification uses a stoichiometric amount of a copper(II) salt.[21] The Hay coupling utilizes a copper(I) salt in conjunction with a chelating ligand like TMEDA.[21][22]

Experimental Protocol: Glaser-Hay Coupling for Bioconjugation [23]

A protein containing a p-propargyloxyphenylalanine residue is reacted with an alkyne-functionalized molecule (e.g., AlexaFluor-488 alkyne) in the presence of CuI and TMEDA. The reaction is conducted in a suitable buffer at 4 °C for 4 hours. To minimize protein degradation, a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) can be included.

| Coupling Reaction | Catalyst/Reagents | Product Type | Key Features |

| Sonogashira | Pd catalyst, Cu(I) cocatalyst, amine base | Unsymmetrical aryl/vinyl alkynes | Broad functional group tolerance.[10] |

| Cadiot-Chodkiewicz | Cu(I) salt, amine base | Unsymmetrical 1,3-diynes | Couples terminal alkynes with haloalkynes.[15][24] |

| Glaser | Cu(I) salt, oxidant (e.g., O2) | Symmetrical 1,3-diynes | One of the oldest C-C bond forming reactions.[20] |

| Eglinton | Stoichiometric Cu(II) salt (e.g., Cu(OAc)2) | Symmetrical 1,3-diynes | Does not require an external oxidant.[21] |

| Hay | Cu(I)-TMEDA complex | Symmetrical 1,3-diynes | Improved solubility of the catalyst.[21][22] |

Cycloaddition Reactions

The electron-rich triple bond of sp-alkynes readily participates in cycloaddition reactions, providing access to a wide variety of heterocyclic compounds.

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[25][26] The copper(I)-catalyzed version (CuAAC) is particularly noteworthy for its high efficiency, regioselectivity (yielding the 1,4-disubstituted triazole), and compatibility with a broad range of functional groups and reaction conditions, including aqueous environments.[27][28] This has made it an invaluable tool for bioconjugation, drug discovery, and materials science.[6][29] Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides complementary access to the 1,5-disubstituted triazole regioisomer.[25]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [27]

The CuAAC reaction can be performed under various conditions. A typical procedure involves reacting the azide and terminal alkyne in a suitable solvent (e.g., water, t-butanol, or a mixture) in the presence of a copper(I) source. The copper(I) can be added directly as a salt (e.g., CuI) or generated in situ from a copper(II) salt (e.g., CuSO4) with a reducing agent like sodium ascorbate.

| Cycloaddition Variant | Catalyst | Regioisomer | Key Features |

| Thermal Huisgen | None | Mixture of 1,4- and 1,5- | Requires elevated temperatures.[25] |

| CuAAC | Copper(I) | 1,4-disubstituted | High reaction rates, mild conditions, bioorthogonal.[25][27] |

| RuAAC | Ruthenium | 1,5-disubstituted | Complements CuAAC, works with internal alkynes.[25][26] |

| SPAAC | Strain-promoted (e.g., cyclooctynes) | - | Metal-free, suitable for living systems.[29] |

Alkyne Metathesis

Alkyne metathesis involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes (typically molybdenum or tungsten).[30][31] This transformation allows for the synthesis of new internal alkynes from two different starting alkynes (cross-metathesis) or the formation of macrocycles via ring-closing alkyne metathesis (RCAM).[30][32] While terminal alkynes themselves are not direct substrates for metathesis (they tend to polymerize), they are crucial precursors for the internal alkynes used in these reactions.[33]

Conclusion

The sp-alkyne moiety is a fundamental and enabling functional group in modern organic synthesis. Its unique electronic properties and reactivity profile have given rise to a powerful suite of synthetic methodologies that are indispensable in academic and industrial research, particularly in the realm of drug discovery and development. The continued innovation in catalysis and reaction design promises to further expand the synthetic utility of these versatile building blocks, paving the way for the efficient construction of ever more complex and valuable molecules.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. Synthesis of alkynes from non-alkyne sources - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. studysmarter.co.uk [studysmarter.co.uk]

- 9. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Substituted alkyne synthesis by C-C coupling [organic-chemistry.org]

- 13. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

- 16. synarchive.com [synarchive.com]

- 17. Cadiot-Chodkiewicz Coupling [organic-chemistry.org]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Total synthesis of polyyne natural products [comptes-rendus.academie-sciences.fr]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. Glaser coupling - Wikipedia [en.wikipedia.org]

- 22. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 23. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. alfa-chemistry.com [alfa-chemistry.com]

- 25. Click Chemistry [organic-chemistry.org]

- 26. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 27. bioclone.net [bioclone.net]

- 28. interchim.fr [interchim.fr]

- 29. Click chemistry - Wikipedia [en.wikipedia.org]

- 30. BJOC - Recent advances in the development of alkyne metathesis catalysts [beilstein-journals.org]

- 31. Alkyne metathesis - Wikipedia [en.wikipedia.org]

- 32. organicreactions.org [organicreactions.org]

- 33. Alkyne Metathesis in Organic Synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Introduction and Removal of sp-Alkyne Functional Groups for Researchers, Scientists, and Drug Development Professionals

The sp-alkyne functional group, with its unique linear geometry and high reactivity, has become an indispensable tool in modern chemical biology, drug discovery, and materials science. Its utility as a versatile synthetic handle for the construction of complex molecules and bioconjugation via "click chemistry" has led to the development of a wide array of methods for its introduction and removal. This technical guide provides a comprehensive overview of the core methodologies for installing and cleaving the this compound functionality, with a focus on practical applications for researchers in the life sciences.

Introduction of the this compound Functional Group

The introduction of a terminal alkyne into a molecule opens up a gateway to a vast range of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstones of bioorthogonal chemistry.[1][2] Several robust methods exist for the installation of this functional group, each with its own advantages and substrate scope.

Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][4] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Reaction Scheme:

Key Features:

-

Mild Reaction Conditions: Often proceeds at room temperature.[4]

-

Broad Substrate Scope: Tolerates a wide variety of functional groups on both the halide and alkyne coupling partners.[3][5]

-

Reactivity of Halides: I > Br > Cl > OTf.[4]

Table 1: Comparison of Catalysts and Conditions for Sonogashira Coupling

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Substrate Scope | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp | 85-95 | Aryl iodides, bromides | [3] |

| Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | 60 | 70-90 | Electron-rich/poor aryl halides | [6] |

| Copper-free (Pd catalyst) | Piperidine | Toluene | 80 | 75-90 | Avoids alkyne homocoupling | [7] |

Experimental Protocol: Sonogashira Coupling of 4-Iodotoluene with Phenylacetylene

-

To a stirred solution of 4-iodotoluene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in degassed triethylamine (5 mL) is added phenylacetylene (1.2 mmol) under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired product.

Seyferth-Gilbert Homologation and the Ohira-Bestmann Modification

The Seyferth-Gilbert homologation provides a route to terminal alkynes from aldehydes or ketones, extending the carbon chain by one.[8][9] The reaction utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent). A significant improvement is the Ohira-Bestmann modification, which uses dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent) and allows for milder reaction conditions with a broader range of substrates.[10][11]

Reaction Scheme (Ohira-Bestmann Modification):

Key Features:

-

One-carbon homologation: Converts an aldehyde to a terminal alkyne.

-

Mild Conditions (Ohira-Bestmann): Uses potassium carbonate as a base, making it suitable for base-sensitive substrates.[11]

-

High Yields: Often provides the alkyne product in excellent yields.[9]

Table 2: Comparison of Seyferth-Gilbert and Ohira-Bestmann Reactions

| Method | Reagent | Base | Temperature (°C) | Yield (%) | Substrate Compatibility | Reference |

| Seyferth-Gilbert | Dimethyl (diazomethyl)phosphonate | t-BuOK | -78 to RT | 60-85 | Less suitable for base-sensitive substrates | [8] |

| Ohira-Bestmann | Dimethyl (1-diazo-2-oxopropyl)phosphonate | K₂CO₃ | Room Temp | 80-95 | Broad, including enolizable aldehydes | [10][11] |

Experimental Protocol: Ohira-Bestmann Reaction with Benzaldehyde

-

To a solution of benzaldehyde (1.0 mmol) and potassium carbonate (2.0 mmol) in methanol (5 mL) is added a solution of the Ohira-Bestmann reagent (1.2 mmol) in methanol (2 mL) at 0 °C.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched with water and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield phenylacetylene.

Protection and Deprotection of Terminal Alkynes

The acidic proton of a terminal alkyne can interfere with many organic reactions. Therefore, it is often necessary to protect this functionality. Silyl protecting groups are the most commonly employed for this purpose due to their ease of introduction, stability, and facile removal.[12]

Silyl Protection of Terminal Alkynes

Trimethylsilyl (TMS) and triisopropylsilyl (TIPS) are two of the most common silyl protecting groups for alkynes. The choice of protecting group depends on the required stability, with TIPS being significantly more robust than TMS.[12]

Reaction Scheme (TMS Protection):

Experimental Protocol: TMS Protection of Phenylacetylene

-

To a solution of phenylacetylene (1.0 mmol) in anhydrous THF (10 mL) at 0 °C is added n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise.

-

The mixture is stirred for 30 minutes at 0 °C.

-

Chlorotrimethylsilane (TMSCl, 1.2 mmol) is added, and the reaction is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether.

-

The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by distillation or chromatography.

Deprotection of Silyl-Protected Alkynes

The removal of silyl protecting groups is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under milder basic conditions.[12][13]

Table 3: Common Deprotection Methods for Silyl Alkynes

| Silyl Group | Reagent | Solvent | Temperature (°C) | Yield (%) | Comments | Reference |

| TMS | K₂CO₃ | Methanol | Room Temp | 90-99 | Mild and selective for TMS over TIPS | [12] |

| TMS | TBAF | THF | 0 to RT | 90-98 | Very common and effective | [12] |

| TIPS | TBAF | THF | Room Temp | 85-95 | Longer reaction times than TMS | [13] |

| TIPS | AgF | Methanol | Room Temp | ~81 | Effective for base-sensitive substrates | [13] |

Experimental Protocol: TBAF Deprotection of a TMS-Alkyne

-

To a solution of the TMS-protected alkyne (1.0 mmol) in THF (10 mL) at 0 °C is added TBAF (1.1 mL of a 1 M solution in THF).

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The reaction is quenched with water and extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

Removal of the this compound Functional Group

In some synthetic strategies, the complete removal of the alkyne functional group is necessary. This is most commonly achieved through oxidative cleavage.

Oxidative Cleavage

Ozonolysis or treatment with strong oxidizing agents like potassium permanganate can cleave the carbon-carbon triple bond, typically yielding carboxylic acids.

Reaction Scheme (Ozonolysis of an Internal Alkyne):

Key Features:

-

Cleavage Products: Internal alkynes yield two carboxylic acids, while terminal alkynes produce a carboxylic acid and carbon dioxide.

-

Harsh Conditions: Requires strong oxidizing agents.

Table 4: Oxidative Cleavage Methods for Alkynes

| Reagent | Work-up | Products from Internal Alkyne | Products from Terminal Alkyne | Reference |

| O₃ | H₂O | Two carboxylic acids | Carboxylic acid + CO₂ | |

| KMnO₄, heat | H₃O⁺ | Two carboxylic acids | Carboxylic acid + CO₂ |

Experimental Protocol: Ozonolysis of Diphenylacetylene

-

A solution of diphenylacetylene (1.0 mmol) in dichloromethane (20 mL) is cooled to -78 °C.

-

Ozone is bubbled through the solution until a blue color persists.

-

The reaction mixture is purged with nitrogen to remove excess ozone.

-

Water (5 mL) is added, and the mixture is allowed to warm to room temperature and stirred overnight.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried and concentrated to yield benzoic acid.

Applications in Drug Development and Chemical Biology

The this compound functional group serves as a powerful bioorthogonal handle for the site-specific modification of biomolecules. This has profound implications for drug discovery, diagnostics, and understanding complex biological processes.

Bioorthogonal Labeling via Click Chemistry

Metabolic labeling with alkyne-modified building blocks (e.g., amino acids or sugars) allows for their incorporation into proteins or glycans in living cells.[14] Subsequent reaction with an azide-functionalized probe (e.g., a fluorophore or biotin) via CuAAC or SPAAC enables visualization and identification of the labeled biomolecules.[2]

Caption: Workflow for bioorthogonal labeling of biomolecules using an alkyne reporter.

Target Identification in Drug Discovery

Alkyne-functionalized small molecules can be used as chemical probes to identify their protein targets.[15] The probe is incubated with a cell lysate, and the target proteins that bind to it can be covalently captured via click chemistry with an azide-biotin tag, followed by affinity purification and identification by mass spectrometry.

Caption: Workflow for target identification using an alkyne-functionalized probe.

Conclusion

The ability to strategically introduce and remove the this compound functional group is a powerful capability in the modern chemist's toolbox. The methodologies outlined in this guide, from classic cross-coupling reactions to modern bioorthogonal labeling strategies, provide researchers, scientists, and drug development professionals with the essential knowledge to harness the versatility of the alkyne for their specific applications. As new catalytic systems and bioorthogonal reactions continue to be developed, the importance of the this compound in advancing science and medicine is set to grow even further.

References

- 1. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]

- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]

- 9. Seyferth-Gilbert Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 11. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 12. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 13. scielo.org.mx [scielo.org.mx]

- 14. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. drughunter.com [drughunter.com]

An In-depth Technical Guide to the Electrophilicity of the Alkyne Triple Bond

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Dual Nature of the Alkyne Triple Bond

The carbon-carbon triple bond of an alkyne, a region of high electron density, paradoxically exhibits significant electrophilic character. This duality in reactivity is fundamental to its utility in organic synthesis and drug design. The sp-hybridization of the carbon atoms results in a more linear and less sterically hindered geometry compared to sp²-hybridized alkenes. The s-character of the sp orbitals is 50%, leading to the electrons in the C-C sigma bond being held more closely to the carbon nuclei. This increased electronegativity of the sp-hybridized carbons renders the alkyne triple bond more susceptible to nucleophilic attack than a corresponding alkene double bond.[1]

However, the high electron density of the two π-bonds also allows alkynes to react with electrophiles.[2][3] Despite this, electrophilic additions to alkynes are often slower than to alkenes. This is attributed to the formation of a high-energy, unstable vinyl cation intermediate during the reaction.[4][5] The electrophilicity of the alkyne can be significantly enhanced through several strategies, making it a versatile functional group in modern chemistry.

Factors Influencing Alkyne Electrophilicity

The inherent electrophilicity of an alkyne can be modulated by a variety of factors, both electronic and steric. Understanding these factors is crucial for predicting and controlling the reactivity of alkynes.

-

Substitution: The nature of the substituents on the alkyne has a profound effect on its electrophilicity. Electron-withdrawing groups (EWGs) conjugated to the triple bond significantly increase its electrophilic character by delocalizing the negative charge that develops upon nucleophilic attack. This makes "activated alkynes," such as ynones, propiolates, and propiolamides, potent Michael acceptors for soft nucleophiles.[3][6][7] Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the triple bond.

-

Catalysis: The electrophilicity of non-activated alkynes can be dramatically increased by the use of catalysts. Lewis acids, particularly mercuric (Hg²⁺) and gold(I) salts, are effective in activating the alkyne triple bond towards nucleophilic attack.[8][9] These metal ions coordinate to the alkyne, forming a π-complex that polarizes the triple bond and makes it more susceptible to nucleophiles.

-

Proximity-Driven Reactivity: In the context of drug development, particularly with covalent inhibitors, the electrophilicity of the alkyne warhead is not the sole determinant of reactivity. The binding affinity of the inhibitor scaffold to the target protein places the alkyne in close proximity to a nucleophilic amino acid residue (e.g., cysteine), leading to a "proximity-driven" reaction. In such cases, even a seemingly unactivated alkyne can act as a potent electrophile.[2][10]

The interplay of these factors is summarized in the following diagram:

Quantitative Analysis of Alkyne Electrophilicity

The electrophilicity of alkynes can be quantified both computationally and experimentally, allowing for a more precise understanding and prediction of their reactivity.

Computational Analysis: The Electrophilicity Index (ω)

A powerful theoretical tool for quantifying electrophilicity is the global electrophilicity index (ω), defined within the framework of Density Functional Theory (DFT). The electrophilicity index is a measure of the energy stabilization of a molecule when it acquires additional electronic charge from the environment. It is calculated from the electronic chemical potential (μ) and the chemical hardness (η), which can be approximated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electrophilicity index provides a quantitative scale to compare the electrophilic character of different molecules. A higher ω value indicates a stronger electrophile. Studies have shown a good linear correlation between the electrophilicity index and Hammett constants for substituted alkynes, validating its use in predicting reactivity trends.[5][6][11]

Table 1: DFT-Calculated Global Electrophilicity Index (ω) for Substituted Phenyl Alkynes

| Substituent (R) | Electrophilicity Index (ω) in eV |

| -H | 1.13 |

| -CH₃ | 1.05 |

| -F | 1.14 |

| -Cl | 1.32 |

| -Br | 1.33 |

| -CHO | 2.10 |

| -t-Bu | 0.92 |

Data compiled from theoretical studies on para-substituted phenyl alkynes.[5][6]

Experimental Analysis: Kinetic Studies

The electrophilicity of alkynes can be experimentally determined by measuring the rates of their reactions with nucleophiles.

For activated alkynes, the rate of nucleophilic (Michael) addition provides a direct measure of their electrophilicity. The reaction rates are highly dependent on the nature of the activating group, with the general trend being: ynone > propiolate > propiolamide.[3][12]

Table 2: Kinetic Data for Thiol-Michael Addition to Activated Alkynes

| Alkyne Electrophile | Nucleophile | Conditions | Rate Constant (k) or Conversion |

| Phenyl ynone | Thiol-containing peptide | Aqueous acetonitrile | 100% conversion |

| Methyl propiolate | Thiol-containing peptide | Aqueous acetonitrile | 30% conversion |

| Phenylpropiolamide | Thiol-containing peptide | Aqueous acetonitrile | <5% conversion |

| Ethyl propiolate | 1-Dodecanethiol | Triethylamine catalyst | 85% conversion in 60 min |

Data extracted from studies on nucleophilic additions to activated alkynes.[12]

In the context of drug development, the efficiency of an irreversible covalent inhibitor is quantified by the second-order rate constant kinact/KI. This value reflects both the initial non-covalent binding affinity (KI) and the maximal rate of covalent bond formation (kinact).[13][14][15] While a comprehensive table is difficult to compile due to variations in experimental conditions, the determination of kinact/KI is a standard method for quantifying the electrophilic reactivity of alkyne-based inhibitors in a biological context.

Experimental Protocols for Investigating Alkyne Electrophilicity

The electrophilic nature of the alkyne triple bond is typically investigated through addition reactions. Below are detailed protocols for two key transformations: the Markovnikov hydration and the anti-Markovnikov hydroboration-oxidation.

Protocol 1: Mercury(II)-Catalyzed Hydration of a Terminal Alkyne (Markovnikov Addition)

This reaction demonstrates the activation of an alkyne by a Lewis acid catalyst and the subsequent nucleophilic attack by water, leading to the formation of a methyl ketone.[7][9][16][17][18][19]

Objective: To synthesize a methyl ketone from a terminal alkyne via electrophilic addition of water.

Materials:

-

Terminal alkyne (e.g., 1-hexyne)

-

Sulfuric acid (H₂SO₄), concentrated

-

Mercury(II) sulfate (HgSO₄)

-

Water (H₂O)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

To the flask, add a solution of concentrated sulfuric acid in water (e.g., 5 mL H₂SO₄ in 50 mL H₂O).

-

Add a catalytic amount of mercury(II) sulfate (e.g., 0.5 g).

-

Heat the mixture to a gentle reflux (e.g., 60-70 °C).

-

Slowly add the terminal alkyne (e.g., 0.1 mol) to the refluxing solution via a dropping funnel over a period of 30 minutes.

-

Continue to heat under reflux for an additional 2-3 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until neutral, then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting ketone by distillation or column chromatography.

-

Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Anti-Markovnikov Hydroboration-Oxidation of a Terminal Alkyne

This two-step procedure results in the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde. A sterically hindered borane is used to prevent double addition.[2][6][8][9][20]

Objective: To synthesize an aldehyde from a terminal alkyne.

Materials:

-

Terminal alkyne (e.g., 1-hexyne)

-

Disiamylborane or 9-BBN (borane reagent)

-

Tetrahydrofuran (THF), anhydrous